Damascenone
Damascenone
Beta-damascenone is a cyclic monoterpene ketone that is 2,6,6-trimethylcyclohexa-1,3-diene substituted at position 1 by a crotonoyl group. It has a role as a fragrance, a volatile oil component and a plant metabolite. It is an enone, an apo carotenoid monoterpenoid and a cyclic monoterpene ketone.
Damascenone is a natural product found in Camellia sinensis, Malus, and other organisms with data available.
1-[2,6,6-Trimethyl-1,3-cyclohexadien-1-yl]-2-buten-1-one is a metabolite found in or produced by Saccharomyces cerevisiae.
trans-beta-damascenone is a metabolite found in or produced by Saccharomyces cerevisiae.
Damascenone is a natural product found in Camellia sinensis, Malus, and other organisms with data available.
1-[2,6,6-Trimethyl-1,3-cyclohexadien-1-yl]-2-buten-1-one is a metabolite found in or produced by Saccharomyces cerevisiae.
trans-beta-damascenone is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
23696-85-7
VCID:
VC21221818
InChI:
InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5+
SMILES:
CC=CC(=O)C1=C(C=CCC1(C)C)C
Molecular Formula:
C13H18O
Molecular Weight:
190.28 g/mol
Damascenone
CAS No.: 23696-85-7
Cat. No.: VC21221818
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Beta-damascenone is a cyclic monoterpene ketone that is 2,6,6-trimethylcyclohexa-1,3-diene substituted at position 1 by a crotonoyl group. It has a role as a fragrance, a volatile oil component and a plant metabolite. It is an enone, an apo carotenoid monoterpenoid and a cyclic monoterpene ketone. Damascenone is a natural product found in Camellia sinensis, Malus, and other organisms with data available. 1-[2,6,6-Trimethyl-1,3-cyclohexadien-1-yl]-2-buten-1-one is a metabolite found in or produced by Saccharomyces cerevisiae. trans-beta-damascenone is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 23696-85-7 |
| Molecular Formula | C13H18O |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | (E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one |
| Standard InChI | InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5+ |
| Standard InChI Key | POIARNZEYGURDG-FNORWQNLSA-N |
| Isomeric SMILES | C/C=C/C(=O)C1=C(C=CCC1(C)C)C |
| SMILES | CC=CC(=O)C1=C(C=CCC1(C)C)C |
| Canonical SMILES | CC=CC(=O)C1=C(C=CCC1(C)C)C |
| Boiling Point | 274.00 to 276.00 °C. @ 760.00 mm Hg |
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